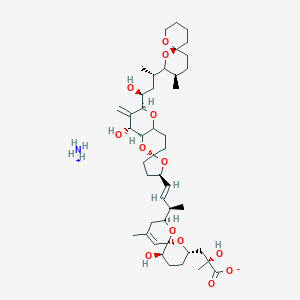
Bis(trichloromethyl)sulfone
Overview
Description
Bis(trichloromethyl)sulfone is a chemical compound with the molecular formula C₂Cl₆O₂S. It is known for its use as an industrial biocide, particularly in applications such as cooling water systems, waste disposal systems, and oil extraction systems . The compound is moderately soluble in water and has a high toxicity to fish and moderate oral toxicity to mammals .
Mechanism of Action
Target of Action
Pharmacokinetics
Bis(trichloromethyl)sulfone is moderately soluble in water, indicating some potential to reach groundwaters
Result of Action
This compound is highly toxic to fish but slightly less so to aquatic invertebrates . It also has a moderate oral toxicity to mammals and is known to be an irritant . The compound’s action results in the death or inhibition of its target organisms, thereby controlling their populations in the applied settings.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the environment and its accessibility to target organisms. Furthermore, its stability and efficacy can be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals. It’s important to note that the compound should be handled with care due to its irritant properties and potential toxicity to non-target organisms .
Biochemical Analysis
Biochemical Properties
Bis(trichloromethyl)sulfone has been shown to have synergistic antimicrobial properties when combined with other compounds
Cellular Effects
It is known to be toxic by ingestion, inhalation, or skin absorption , suggesting it can penetrate cell membranes and exert effects within cells
Molecular Mechanism
It is likely to be incompatible with strong oxidizing agents , suggesting it may interact with certain biomolecules in a reducing environment. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.
Dosage Effects in Animal Models
It is known to have a moderate oral toxicity to mammals , but specific threshold effects, toxic effects at high doses, and other dosage-dependent effects have not been documented.
Metabolic Pathways
A soil metabolite of this compound has been identified
Transport and Distribution
It is moderately soluble in water , suggesting it could be transported in the bloodstream and reach various tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trichloromethyl)sulfone can be synthesized through the oxidation of dimethyl sulfoxide using sodium hypochlorite . This reaction produces this compound along with an aqueous brine solution as a by-product. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced in oil-in-water emulsions to avoid the ecological problems associated with brine waste disposal . This method involves using the by-product aqueous brine solution from the formation reaction, resulting in a simple one-pot type emulsion preparation procedure.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite is commonly used in the oxidation of dimethyl sulfoxide to produce this compound.
Substitution Reagents: Various nucleophiles can be used in substitution reactions to replace the trichloromethyl groups.
Major Products:
Oxidation Products: The primary product of the oxidation reaction is this compound itself.
Substitution Products: Depending on the nucleophile used, the substitution reactions can yield a variety of sulfone derivatives.
Scientific Research Applications
Bis(trichloromethyl)sulfone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexachlorodimethyl sulfone: This compound shares similar biocidal properties and is often used in combination with bis(trichloromethyl)sulfone for enhanced antimicrobial effectiveness.
1,2-Dibromo-2,4-dicyanobutane: Another biocide that, when used in combination with this compound, shows synergistic antimicrobial properties.
Uniqueness: this compound is unique due to its high efficacy as a biocide and its ability to form stable emulsions, making it suitable for various industrial applications . Its moderate solubility in water and high toxicity to specific organisms further distinguish it from other biocides .
Properties
IUPAC Name |
trichloro(trichloromethylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6O2S/c3-1(4,5)11(9,10)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLWIZAWPBUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6O2S | |
| Record name | BIS (TRICHLOROMETHYL) SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032331 | |
| Record name | Bis(trichloromethyl)sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis (trichloromethyl) sulfone appears as an off-white powdered solid with an aromatic odor. Contact may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Off-white solid with a pungent odor; [HSDB] | |
| Record name | BIS (TRICHLOROMETHYL) SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(trichloromethyl) sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
% by weight: ethylene glycol, 6.2; dimethyl sulfoxide, 90.0%; acetonitrile, 93.0%, temp not specified, In water, 67 ppm, temp not specified | |
| Record name | Bis(TRICHLOROMETHYL) SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 125 lbs/cu ft | |
| Record name | Bis(TRICHLOROMETHYL) SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off white, Solid | |
CAS No. |
3064-70-8 | |
| Record name | BIS (TRICHLOROMETHYL) SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bis(trichloromethyl) sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3064-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trichloromethyl)sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003064708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorosulfona | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, 1,1'-sulfonylbis[1,1,1-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(trichloromethyl)sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichloromethyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(TRICHLOROMETHYL)SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTZ0QE9824 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(TRICHLOROMETHYL) SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
36 to 38 °C | |
| Record name | Bis(TRICHLOROMETHYL) SULFONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Bis(trichloromethyl)sulfone?
A: Research indicates this compound exhibits potent biocidal activity, making it effective against slime-forming microorganisms in industrial water systems, such as those found in paper mills and cooling towers. [, ] Studies also highlight its potential use as a vulcanizing agent in the production of ethylene propylene elastomers. []
Q2: How does this compound exert its biocidal effects?
A: While the exact mechanism of action remains unclear, studies suggest this compound directly impacts the motility of microorganisms. Research on rat spermatozoa demonstrated that a concentration of 0.31 mg/ml of this compound could render them immobile within 20 seconds. [] This finding suggests a direct interaction with cellular mechanisms essential for movement. Further research is needed to elucidate the precise molecular targets.
Q3: What is the molecular structure of this compound, and what spectroscopic data is available?
A: this compound possesses a symmetrical structure with a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two trichloromethyl (CCl3) groups. Its molecular formula is C2Cl6O2S, and its molecular weight is 288.78 g/mol. [] Spectroscopic studies, including infrared (IR) and Raman spectroscopy, have been conducted on this compound in various states (solid, molten, and in solution) to characterize its vibrational modes and elucidate its structure. []
Q4: Does this compound pose any environmental risks?
A: While this compound exhibits effective biocidal properties, its potential environmental impact requires consideration. A study identified a soil metabolite of this compound, indicating its breakdown in the environment. [] Further research is needed to assess its persistence, bioaccumulation potential, and effects on various organisms to understand its overall ecological impact.
Q5: Are there any safety concerns associated with handling this compound?
A: Research indicates that this compound can cause lachrymation (tearing) at relatively low concentrations. [] Exposure to even 10 parts per million in a work environment like a paper mill could lead to discomfort for personnel. This highlights the need for appropriate safety measures, such as personal protective equipment and adequate ventilation, during handling and use.
Q6: What analytical techniques are employed to characterize and quantify this compound?
A: Various analytical methods are used to study this compound. One study employed High-Performance Liquid Chromatography (HPLC) coupled with thermospray mass spectrometry to identify a soil metabolite of the compound. [] This technique allows for the separation and identification of components within a complex mixture, enabling researchers to track the compound's fate in the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















